molecular formula C24H19NO4 B2695813 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide CAS No. 923132-18-7

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide

Cat. No. B2695813
CAS RN: 923132-18-7
M. Wt: 385.419
InChI Key: IPFUVJXKWPASEH-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide, also known as Compound A, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of chromenone derivatives and has been synthesized through various methods.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research has explored the antimicrobial potential of derivatives similar to N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide. A study synthesized and evaluated the antibacterial and antifungal activities of related compounds, finding them effective against Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a promising avenue for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

G Protein-Coupled Receptor (GPR35) Agonist

Compounds structurally similar to this compound have been identified as potent and selective agonists for GPR35, an orphan G protein-coupled receptor. This discovery has implications for studying GPR35's role in physiology and its potential as a drug target (Thimm, Funke, Meyer, & Müller, 2013).

Synthesis and Characterization

The synthesis and characterization of related compounds have been extensively studied, with research focusing on developing novel synthetic routes and understanding their structural properties. Such work contributes to the broader field of organic chemistry and facilitates the exploration of these compounds' potential applications (Behrami & Dobroshi, 2019).

Organic Chemistry and Drug Design

Research into compounds similar to this compound contributes to the field of organic chemistry and drug design. Studies have explored their potential as GPR35 agonists, highlighting the importance of such compounds in developing new therapeutic agents (Funke, Thimm, Schiedel, & Müller, 2013).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-3-5-17(6-4-15)24(27)25-18-9-12-22-20(13-18)21(26)14-23(29-22)16-7-10-19(28-2)11-8-16/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFUVJXKWPASEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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